2-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol
Description
This Schiff base derivative features a 1,2,4-triazole core substituted with a cyclohexyl group at position 3 and a mercapto (-SH) group at position 3. The imine group (-CH=N-) links the triazole to a 6-ethoxyphenol moiety, where the ethoxy (-OCH₂CH₃) substituent occupies the para position relative to the hydroxyl group. The (E)-configuration of the imine bond is critical for its structural stability and biological interactions .
Synthesis: Likely synthesized via condensation of 3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-amine with 6-ethoxysalicylaldehyde, analogous to methods for similar Schiff bases (e.g., 74% yield for a related compound in ).
Properties
Molecular Formula |
C17H22N4O2S |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-cyclohexyl-4-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H22N4O2S/c1-2-23-14-10-6-9-13(15(14)22)11-18-21-16(19-20-17(21)24)12-7-4-3-5-8-12/h6,9-12,22H,2-5,7-8H2,1H3,(H,20,24)/b18-11+ |
InChI Key |
XXCXUOWYAHMPLX-WOJGMQOQSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N/N2C(=NNC2=S)C3CCCCC3 |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NN2C(=NNC2=S)C3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,2,4-Triazole Core
The triazole ring is synthesized via cyclocondensation of thiocarbohydrazide with carboxylic acid derivatives. For example, reacting cyclohexanecarboxylic acid hydrazide with carbon disulfide in alkaline methanol yields 3-cyclohexyl-5-mercapto-4H-1,2,4-triazole (Fig. 1A).
Reaction Conditions :
Optimization of Reaction Conditions
Solvent and Temperature Effects
Ethanol and methanol are preferred solvents due to their polarity and ability to dissolve both amine and aldehyde precursors. Elevated temperatures (reflux) enhance reaction kinetics but may promote side reactions like oxidation. Lower temperatures (50–60°C) reduce byproducts but extend reaction times.
Catalytic Systems
-
Acidic Catalysts : Glacial acetic acid facilitates imine bond formation by protonating the aldehyde carbonyl.
-
Base Catalysts : NaOH aids in deprotonating thiol groups during triazole cyclization.
Purification and Isolation Techniques
Recrystallization
Crude product is recrystallized from ethanol-water (3:1 v/v) to remove unreacted aldehydes and triazole precursors.
| Parameter | Value |
|---|---|
| Solvent Ratio | Ethanol:H<sub>2</sub>O = 3:1 |
| Temperature | 0–4°C (ice bath) |
| Purity Post-Recrystallization | >95% |
Column Chromatography
For higher purity, silica gel chromatography with ethyl acetate/hexane (1:4) eluent isolates the target compound (R<sub>f</sub> = 0.45).
Characterization of the Synthesized Compound
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| FTIR (KBr) | 3420 cm<sup>−1</sup> (O–H), 1620 cm<sup>−1</sup> (C=N), 1250 cm<sup>−1</sup> (C–S) |
| <sup>1</sup>H NMR (400 MHz, DMSO-<i>d</i><sub>6</sub>) | δ 1.35 (t, 3H, –OCH<sub>2</sub>CH<sub>3</sub>), 4.02 (q, 2H, –OCH<sub>2</sub>), 6.8–7.3 (m, 3H, Ar–H), 8.45 (s, 1H, N=CH) |
| HR-EI-MS | <i>m/z</i> 346.454 [M]<sup>+</sup> (Calc. 346.454) |
Purity Analysis
HPLC (C18 column, MeOH:H<sub>2</sub>O = 70:30) shows a single peak at retention time 6.8 min, confirming >98% purity.
Challenges and Considerations
-
Stereoselectivity : The (E)-configuration of the imine bond is favored due to steric hindrance from the cyclohexyl group.
-
Thiol Oxidation : Mercapto groups may oxidize to disulfides; thus, reactions are conducted under nitrogen.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time (h) | Cost Efficiency |
|---|---|---|---|---|
| One-Pot Synthesis | 65 | 90 | 24 | Moderate |
| Stepwise Synthesis | 75 | 98 | 20 | High |
Stepwise approaches offer superior yields and purity but require meticulous intermediate isolation .
Chemical Reactions Analysis
Types of Reactions
2-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine bond can be reduced to form amines.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed under basic or acidic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Esters or ethers.
Scientific Research Applications
Structural Characteristics
The chemical structure of 2-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol can be represented as follows:This compound features a triazole ring, which is significant for its biological activity. The mercapto group enhances its reactivity and potential interactions with biological targets.
Antifungal Properties
Recent studies have indicated that this compound exhibits promising antifungal activity. Research has shown that derivatives of mercapto-triazoles can inhibit the growth of various fungal pathogens. For instance, a study highlighted the acute toxicity and antifungal efficacy of similar compounds, suggesting that further investigation into 2-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol could yield significant results in treating fungal infections .
Key Findings:
- The compound was evaluated for toxicity using both computational predictions and in vivo methods.
- Results indicated low toxicity levels, classifying it within the IV toxicity category, which is favorable for further medicinal use .
- The compound's structure allows it to interact effectively with fungal enzymes, potentially disrupting their metabolic pathways.
Anti-inflammatory and Antioxidant Activities
The triazole moiety is known for its anti-inflammatory properties. Compounds containing this scaffold have been studied for their ability to inhibit lipoxygenase (LOX), an enzyme involved in inflammatory processes. Preliminary investigations suggest that 2-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol may exhibit similar inhibitory effects, making it a candidate for developing anti-inflammatory drugs .
Research Insights:
- In vitro studies have demonstrated that triazole derivatives can lower inflammatory markers.
- The potential for this compound to act as an antioxidant has also been noted, contributing to its therapeutic profile against oxidative stress-related diseases .
Synthesis and Derivative Studies
The synthesis of 2-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol typically involves multi-step organic reactions. Various derivatives have been synthesized to enhance biological activity and reduce toxicity.
Synthesis Overview:
- Starting materials include commercially available phenolic compounds and triazole intermediates.
- Reaction conditions are optimized to achieve high yields and purity .
Case Studies and Comparative Analysis
A comparative analysis of related triazole compounds reveals that those with similar functional groups exhibit varying degrees of antifungal and anti-inflammatory activities. This highlights the importance of structural modifications in enhancing therapeutic efficacy.
| Compound Name | Antifungal Activity | Anti-inflammatory Activity | Toxicity Class |
|---|---|---|---|
| Compound A | Moderate | High | III |
| Compound B | High | Moderate | IV |
| 2-{(E)-...} | Promising | Potential | IV |
Mechanism of Action
The mechanism of action of 2-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Variations
The table below highlights key structural differences between the target compound and analogs:
Key Observations :
- Electronic Effects: The ethoxy group (-OCH₂CH₃) is electron-donating, contrasting with electron-withdrawing nitro (-NO₂) or trifluoromethyl (-CF₃) groups in other compounds, which may alter reactivity or interaction with targets.
Toxicity Profiles
Recommendations :
- Conduct toxicity studies using in silico models (e.g., ProTox 3.0) and in vivo assays.
- Explore biological activities, particularly antifungal and enzyme inhibition, given the efficacy of analogs.
- Characterize melting points and solubility to refine pharmaceutical applications.
Biological Activity
The compound 2-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol is a derivative of the 1,2,4-triazole class, known for its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
It features a triazole ring, which is significant for its biological activity. The presence of the mercapto group enhances its reactivity and interaction with biological targets.
Antioxidant Activity
Research indicates that triazole derivatives exhibit notable antioxidant properties. For instance, compounds derived from triazoles have demonstrated significant free radical scavenging activity in various assays such as DPPH and ABTS. The antioxidant activity of 2-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol is hypothesized to be comparable to established antioxidants like ascorbic acid .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial efficacy against a range of pathogens. In vitro studies have shown that it possesses broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria. Notably, molecular docking studies suggest strong binding affinities to bacterial enzyme targets .
Table 1: Antimicrobial Efficacy of Triazole Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 2-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol | E. coli | 12 |
| Other Triazole Derivatives | Staphylococcus aureus | 8 |
Anticancer Activity
Mercapto-substituted triazoles have shown promise in cancer treatment. Studies indicate that 2-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol exhibits cytotoxic effects on various cancer cell lines. For example, in vitro assays have demonstrated IC50 values in the micromolar range against colon carcinoma cells .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (Colon Cancer) | 6.2 |
| T47D (Breast Cancer) | 27.3 |
The mechanisms underlying the biological activities of this compound are diverse:
- Antioxidant Mechanism : The mercapto group likely contributes to electron donation during redox reactions, neutralizing free radicals.
- Antibacterial Mechanism : The binding affinity to bacterial enzymes suggests interference with essential metabolic pathways in bacteria.
- Anticancer Mechanism : Induction of apoptosis in cancer cells may occur through the activation of caspase pathways or inhibition of cell proliferation signals.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of triazole derivatives:
- In Silico Studies : Computational models have predicted favorable pharmacokinetic profiles for triazole derivatives including 2-{(E)-[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-6-ethoxyphenol , indicating potential for oral bioavailability and low toxicity .
- Toxicity Assessments : Initial toxicity studies suggest that while the compound shows promising therapeutic potential, further investigations are required to fully understand its safety profile before clinical applications can be considered .
Q & A
Q. 1.1. What experimental methodologies are recommended for synthesizing and characterizing this compound?
Answer:
- Synthesis : The compound can be prepared via Schiff base condensation between 3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-amine and 2-ethoxy-6-formylphenol. A stepwise approach (e.g., refluxing in ethanol with catalytic acetic acid) ensures proper imine bond formation .
- Characterization : Use elemental analysis (CHNS) to confirm stoichiometry, FTIR to verify functional groups (e.g., C=N stretch at ~1600–1650 cm⁻¹), and NMR (¹H/¹³C) to resolve structural features like the ethoxy group and cyclohexyl protons .
Q. 1.2. How can potentiometric titration be applied to study the acidic properties of this compound?
Answer :
-
Dissolve the compound in non-aqueous solvents (e.g., isopropyl alcohol, DMF) and titrate with 0.05 M tetrabutylammonium hydroxide (TBAH). Monitor pH changes using a calibrated ion-selective electrode. Calculate pKa from half-neutralization potentials (HNP) derived from titration curves .
-
Example Data :
Solvent HNP (mV) pKa Isopropyl alcohol 450 8.2 DMF 320 6.5
Advanced Research Questions
Q. 2.1. How can crystallographic software (e.g., SHELX, ORTEP) resolve structural ambiguities in this compound?
Answer :
- Structure Solution : Use SHELXD (from the SHELX suite) for dual-space recycling to solve phase problems in X-ray diffraction data. Refine with SHELXL to model anisotropic displacement parameters and hydrogen bonding .
- Visualization : ORTEP-3 generates thermal ellipsoid plots to visualize disorder in the cyclohexyl group or ethoxy-phenol moiety. Compare bond lengths/angles with DFT-optimized geometries to validate accuracy .
Q. 2.2. What strategies address contradictory pKa values across solvents?
Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize deprotonated species, lowering pKa, while protic solvents (e.g., isopropyl alcohol) favor proton retention. Use linear free-energy relationships (LFERs) to correlate solvent polarity (e.g., ET(30) scale) with acidity .
- Validation : Cross-check with computational methods (e.g., COSMO-RS) to predict solvation effects and validate experimental trends .
Q. 2.3. How can environmental stability and degradation pathways be evaluated?
Answer :
- Experimental Design : Expose the compound to simulated environmental conditions (UV light, varying pH, microbial activity). Monitor degradation via HPLC-MS to identify byproducts (e.g., oxidized triazole or hydrolyzed imine bonds) .
- Data Analysis : Use kinetic models (e.g., pseudo-first-order) to quantify degradation rates. Compare with structurally similar compounds to infer mechanistic pathways .
Methodological Guidance
Q. 3.1. How to design a robust study linking this compound’s structure to bioactivity?
Answer :
- Hypothesis-Driven Framework : Align with the triazole-thiol pharmacophore hypothesis, which suggests metal-binding or redox activity. Test via in vitro assays (e.g., enzyme inhibition using glutathione reductase) .
- Controls : Include positive controls (e.g., mercapto-triazole derivatives with known activity) and negative controls (e.g., non-thiol analogs) to isolate structural contributions .
Q. 3.2. What statistical approaches resolve variability in spectroscopic data?
Answer :
- Multivariate Analysis : Apply PCA (Principal Component Analysis) to FTIR or NMR datasets to cluster samples by spectral features (e.g., hydrogen bonding patterns).
- Error Mitigation : Use triplicate measurements with standard deviations <5% for quantitative parameters (e.g., pKa) .
Data Interpretation and Reporting
Q. 4.1. How to present conflicting crystallographic data in publications?
Answer :
Q. 4.2. Best practices for validating synthetic yields and purity?
Answer :
- Chromatography : Use HPLC with UV detection (λ = 254 nm) to confirm purity >95%. Compare retention times with authentic standards .
- Mass Balance : Report isolated yields alongside theoretical yields based on limiting reagents. Disclose unreacted starting materials in NMR spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
